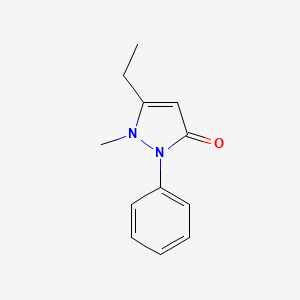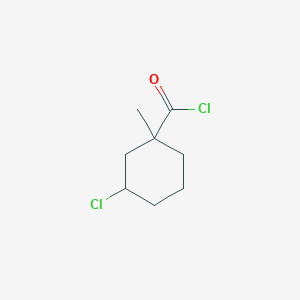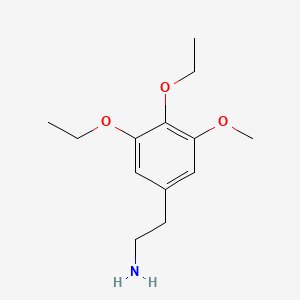
Ethylamine, 3,4-diethoxy-5-methoxyphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diethoxy-5-methoxyphenethylamine, also known as Asymbescaline, is a lesser-known psychedelic drug. It is a homolog of mescaline, a well-known psychedelic compound. Asymbescaline was first synthesized by Alexander Shulgin and is known for its psychedelic properties, although it produces few to no effects .
Métodos De Preparación
The synthesis of 3,4-Diethoxy-5-methoxyphenethylamine involves several steps. One of the methods includes the following steps:
Starting Material: The synthesis begins with 3,4-Diethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding nitrostyrene intermediate.
Reduction: The nitrostyrene intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Final Product: The final product is 3,4-Diethoxy-5-methoxyphenethylamine.
Análisis De Reacciones Químicas
3,4-Diethoxy-5-methoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
3,4-Diethoxy-5-methoxyphenethylamine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of phenethylamine derivatives.
Biology: It is studied for its potential effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is used in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 3,4-Diethoxy-5-methoxyphenethylamine involves its interaction with serotonin receptors in the brain. It is believed to act as a partial agonist at the 5-HT2A receptor, which is responsible for its psychedelic effects. The compound may also interact with other neurotransmitter systems, but detailed studies are limited .
Comparación Con Compuestos Similares
3,4-Diethoxy-5-methoxyphenethylamine is similar to other phenethylamine derivatives such as:
Mescaline: 3,4,5-Trimethoxyphenethylamine, known for its strong psychedelic effects.
3,4-Dimethoxyphenethylamine: An analogue with similar structural properties but different pharmacological effects.
2,5-Dimethoxy-4-methylamphetamine (DOM): Another psychedelic phenethylamine with distinct effects
In comparison, 3,4-Diethoxy-5-methoxyphenethylamine is unique due to its specific substitution pattern on the aromatic ring, which influences its pharmacological profile and potency .
Propiedades
Número CAS |
63918-08-1 |
|---|---|
Fórmula molecular |
C13H21NO3 |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
2-(3,4-diethoxy-5-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO3/c1-4-16-12-9-10(6-7-14)8-11(15-3)13(12)17-5-2/h8-9H,4-7,14H2,1-3H3 |
Clave InChI |
VFOAVFQWZYUFQZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1OCC)OC)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




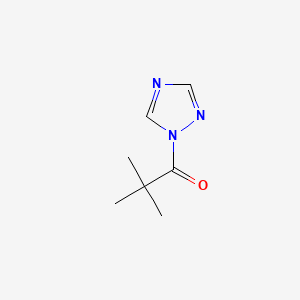

![8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13945285.png)

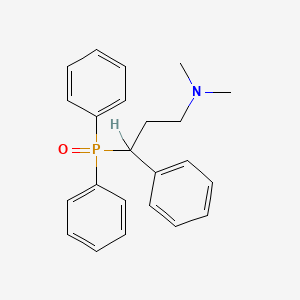
![7-Methylbenzo[d][1,3]dioxol-4-amine](/img/structure/B13945302.png)
